3-Methoxy-3-oxopropylzinc bromide 3-Methoxy-3-oxopropylzinc bromide
Brand Name: Vulcanchem
CAS No.: 193819-99-7
VCID: VC4232504
InChI: InChI=1S/C4H7O2.BrH.Zn/c1-3-4(5)6-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1
SMILES: COC(=O)C[CH2-].[Zn+]Br
Molecular Formula: C4H7BrO2Zn
Molecular Weight: 232.38

3-Methoxy-3-oxopropylzinc bromide

CAS No.: 193819-99-7

Cat. No.: VC4232504

Molecular Formula: C4H7BrO2Zn

Molecular Weight: 232.38

* For research use only. Not for human or veterinary use.

3-Methoxy-3-oxopropylzinc bromide - 193819-99-7

Specification

CAS No. 193819-99-7
Molecular Formula C4H7BrO2Zn
Molecular Weight 232.38
IUPAC Name bromozinc(1+);methyl propanoate
Standard InChI InChI=1S/C4H7O2.BrH.Zn/c1-3-4(5)6-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1
Standard InChI Key BUWIPEBRHJCVQU-UHFFFAOYSA-M
SMILES COC(=O)C[CH2-].[Zn+]Br

Introduction

Structural and Molecular Characteristics

Molecular Composition and Stereochemistry

3-Methoxy-3-oxopropylzinc bromide consists of a zinc atom coordinated to a bromine ligand and a methoxy-oxopropyl group. Its IUPAC name, bromozinc(1+); methyl propanoate, reflects its ionic structure, where the zinc cation balances the bromide and the deprotonated methyl propionate anion . The compound’s SMILES notation (COC(=O)C[CH₂⁻].[Zn⁺]Br) and InChIKey (DRJFIDGHJCQXQP-UHFFFAOYSA-M) provide unambiguous representations of its connectivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₄H₇BrO₂Zn
Molecular Weight232.38 g/mol
DensityNot reported
SolubilitySoluble in THF
Storage Conditions2–8°C (moisture-sensitive)

The compound’s stereochemical variants, such as (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide (CAS 312693-18-8), demonstrate how minor structural modifications—like the addition of a methyl group—alter reactivity and application specificity .

Synthesis and Optimization

Standard Preparation Protocol

The synthesis involves reacting zinc bromide with 3-methoxy-3-oxopropane in anhydrous tetrahydrofuran (THF) under low-temperature conditions (-20°C to 0°C). This solvent choice minimizes side reactions, such as protonolysis or dimerization, while enhancing yield (typically >75%):

ZnBr2+CH3OCOCH2CH2CH3OCOCH2CH2ZnBr+HBr\text{ZnBr}_2 + \text{CH}_3\text{OCOCH}_2\text{CH}_2^- \rightarrow \text{CH}_3\text{OCOCH}_2\text{CH}_2\text{ZnBr} + \text{HBr}

The reaction’s exothermic nature necessitates careful temperature control to prevent decomposition.

Enantioselective Variants

Chiral analogs, like the (S)- and (R)-enantiomers, are synthesized using enantiomerically pure starting materials. For example, (R)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide (CAS 343338-26-1) is employed in the synthesis of (+)-discodermolide, a marine natural product with antitumor activity . These variants underscore the compound’s adaptability to asymmetric synthesis .

Reactivity and Mechanistic Insights

Nucleophilic Alkylation

The zinc-carbon bond in 3-methoxy-3-oxopropylzinc bromide acts as a soft nucleophile, enabling conjugate additions to α,β-unsaturated carbonyl compounds. For instance, it undergoes 1,4-addition with methyl acrylate to form γ-keto esters, a key step in prostaglandin synthesis.

Cross-Coupling Reactions

The reagent participates in Negishi cross-coupling reactions with aryl or alkenyl halides, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄). This reactivity is exploited in fragment couplings for natural product synthesis, such as laingolide B :

R-X+CH3OCOCH2CH2ZnBrPd0R-CH2CH2OCOCH3+ZnBrX\text{R-X} + \text{CH}_3\text{OCOCH}_2\text{CH}_2\text{ZnBr} \xrightarrow{\text{Pd}^0} \text{R-CH}_2\text{CH}_2\text{OCOCH}_3 + \text{ZnBrX}

Applications in Organic Synthesis

Natural Product Synthesis

3-Methoxy-3-oxopropylzinc bromide serves as a linchpin in constructing macrocyclic and polyketide frameworks. For example, it was utilized in the total synthesis of laingolide B stereoisomers, where its stereochemical fidelity ensured correct configuration at C13–C32 . Similarly, the (R)-enantiomer contributed to the synthesis of spirangien A, a potent cytotoxin .

Table 2: Representative Applications

Target MoleculeRole of 3-Methoxy-3-oxopropylzinc BromideReference
Laingolide BStereoselective alkylation at C15
(+)-DiscodermolideFragment coupling for C1–C24 domain
Prostaglandin analogs1,4-Addition to form γ-keto esters

Pharmaceutical Intermediates

The compound’s ability to introduce methoxy-oxopropyl groups has been leveraged in developing kinase inhibitors and antimicrobial agents. Recent studies highlight its use in synthesizing selective PI3K inhibitors, where the zinc reagent’s mild conditions preserve sensitive functional groups.

Comparison with Related Organozinc Reagents

Table 3: Reactivity Comparison

ReagentFunctional Group ToleranceTypical Use Case
RMgX (Grignard)Low (sensitive to esters)Aldehyde/ketone additions
RZnXHigh (esters, nitriles)Fragment coupling
RCuLi (Gilman)ModerateConjugate additions

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